molecular formula C15H16O2 B1342356 2-(3-(Benzyloxy)phenyl)ethanol CAS No. 177259-98-2

2-(3-(Benzyloxy)phenyl)ethanol

Cat. No.: B1342356
CAS No.: 177259-98-2
M. Wt: 228.29 g/mol
InChI Key: RHHVCIKVRLMNFC-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H16O2 It is characterized by a benzyl ether group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-(Benzyloxy)phenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the etherification of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding aldehyde or ketone to the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 2-(3-(Benzyloxy)phenyl)acetaldehyde, 2-(3-(Benzyloxy)phenyl)acetic acid

    Reduction: 2-(3-(Benzyloxy)phenyl)ethane

    Substitution: Various substituted benzyl ethers

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Benzyloxy)phenyl)ethanol
  • 2-(2-(Benzyloxy)phenyl)ethanol
  • 2-(3-(Methoxy)phenyl)ethanol

Uniqueness

2-(3-(Benzyloxy)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-(4-(Benzyloxy)phenyl)ethanol, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVCIKVRLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606812
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177259-98-2
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-hydroxyethyl)phenol (1.0 g) and K2CO3 (1.5 g) in acetone (20 mL) was added (bromomethyl)benzene (1.49 g) at ambient temperature. The reaction mixture was stirred at the same temperature for 17 hours. The resulting mixture was evaporated in vacuo. The residue was diluted with EtOAc and washed successively with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30) to give 2-[3-(benzyloxy)phenyl]ethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Benzyloxy)phenyl)ethanol
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